Acetic acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester

Description

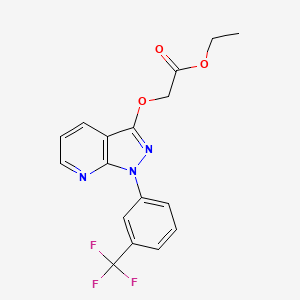

Structurally, it features:

- A pyrazolo[3,4-b]pyridine core, which mimics purine isosteres, enabling interactions with kinase ATP-binding domains .

- A trifluoromethyl-m-tolyl group at the 1-position, enhancing lipophilicity and metabolic stability.

- An ethyl ester moiety at the 3-oxy position, which may improve bioavailability through hydrolytic activation .

Pyrazolo[3,4-b]pyridines are widely studied for their antitumor, antimicrobial, and anti-inflammatory activities. The trifluoromethyl group in this compound likely augments its binding affinity to targets like tyrosine kinases or guanylyl cyclases, as seen in related structures .

Properties

CAS No. |

34580-65-9 |

|---|---|

Molecular Formula |

C17H14F3N3O3 |

Molecular Weight |

365.31 g/mol |

IUPAC Name |

ethyl 2-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxyacetate |

InChI |

InChI=1S/C17H14F3N3O3/c1-2-25-14(24)10-26-16-13-7-4-8-21-15(13)23(22-16)12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3 |

InChI Key |

JGHXHFHJVYSBOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of acetic acid derivatives containing substituted pyrazolo[3,4-b]pyridine moieties typically involves:

- Construction of the pyrazolo[3,4-b]pyridine core through condensation reactions.

- Introduction of the trifluoromethylated tolyl substituent via electrophilic aromatic substitution or cross-coupling techniques.

- Formation of the ester linkage by reaction of the corresponding hydroxy-substituted pyrazolopyridine intermediate with ethyl acetic acid derivatives or via esterification reactions.

Key Synthetic Steps

Pyrazolo[3,4-b]pyridine Core Formation

A widely used method for synthesizing pyrazolo-fused pyridine derivatives involves cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines in the presence of acetic acid and an oxygen atmosphere. For example, Behbehani et al. (2019) demonstrated an efficient synthesis of substituted pyrazolo[1,5-a]pyridines using ethanol containing acetic acid under oxygen atmosphere at 130 °C for 18 hours, yielding up to 94% of the target compounds. Although this example is for pyrazolo[1,5-a]pyridines, similar strategies apply to the pyrazolo[3,4-b]pyridine system by modifying the starting materials and reaction conditions accordingly.

| Entry | Molar Equiv. Acetic Acid | Atmosphere | Yield (%) |

|---|---|---|---|

| 1 | 2 | Air | 34 |

| 2 | 4 | Air | 52 |

| 3 | 6 | Air | 74 |

| 4 | 6 | Oxygen | 94 |

| 5 | 6 | Argon | 6 |

Table 1: Effect of acetic acid equivalents and atmosphere on pyrazolo[1,5-a]pyridine synthesis yield

Introduction of the Trifluoromethylated Tolyl Group

The trifluoromethylated tolyl substituent is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) using commercially available trifluoromethylated aryl halides or phenols. Patent literature (US7452880B2) indicates that starting materials with trifluoromethylated phenoxy groups are commercially available or can be synthesized through standard aromatic substitution reactions.

Formation of the Ethyl Ester of Acetic Acid Linkage

The esterification step to form the ethyl ester of acetic acid linked through an ether bond to the pyrazolopyridine is generally performed by reacting the hydroxy-substituted intermediate with ethyl bromoacetate or ethyl chloroacetate under basic conditions. Alternatively, direct esterification using ethyl acetic acid derivatives in the presence of coupling agents such as carbodiimides or using acid catalysis is possible.

Representative Synthetic Procedure

A representative synthetic route for a closely related compound involves:

- Condensation Reaction: React substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to form pyrazolo-pyrimidinones.

- Chlorination: Convert pyrimidinones to 7-chlorides using phosphorus oxychloride (POCl3) and tetramethylammonium chloride.

- Substitution: React the 7-chlorides with appropriate amines or phenols to introduce the ether linkage.

- Esterification: React the hydroxy intermediate with ethyl acetic acid derivatives under basic or acidic conditions to yield the ethyl ester compound.

This methodology is supported by Sutherland et al. (2022), who synthesized pyrazolo[1,5-a]pyrimidines with various substitutions, including trifluoromethylated phenyl groups, through similar steps.

Yield and Purity Considerations

- Reaction yields vary depending on the equivalents of acetic acid used, reaction atmosphere, and temperature.

- Oxygen atmosphere significantly improves yields in oxidative coupling steps.

- Purification is typically achieved by recrystallization or chromatographic methods.

- Analytical characterization includes NMR, HRMS, and melting point determination to confirm structure and purity.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazolopyridine moiety play crucial roles in its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives:

*Estimated based on analogues in .

Key Findings

Anticancer Activity :

- The target compound’s trifluoromethyl group and ethyl ester likely enhance membrane permeability compared to hydroxyl/methyl derivatives like compound 8a, which showed IC50 values of 0.8–2.1 µM .

- Hydrazone-functionalized analogues exhibit comparable potency (IC50: 1.5–4.0 µM), suggesting substituent flexibility without compromising activity .

Kinase Inhibition :

- Pyrazolo[3,4-b]pyridines with bulky substituents (e.g., cyclopropyl in ) show selectivity for Aurora kinases, while fluorinated derivatives (e.g., Vericiguat) target guanylyl cyclases .

Therapeutic Applications :

- Vericiguat exemplifies clinical translation of pyrazolo[3,4-b]pyridines for cardiovascular diseases, whereas the target compound and its analogues are primarily in preclinical stages for oncology .

Challenges and Opportunities

- Metabolism : Ethyl esters may undergo hydrolysis to active acids, but trifluoromethyl groups could reduce metabolic clearance .

- Selectivity : Structural optimization is required to minimize off-target effects (e.g., guanylyl cyclase vs. kinase inhibition) .

Notes

- Computational Insights : Molecular docking studies predict strong interactions with CDK2 and VEGF receptors, aligning with experimental data .

Biological Activity

Acetic acid, specifically in the form of its ethyl ester derivative with the structure ((1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)-, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound combines a pyrazolo[3,4-b]pyridine core with an acetic acid moiety, and the presence of a trifluoromethyl group enhances its biological profile.

- Chemical Formula : C17H14F3N3O3

- Molecular Weight : 365.312 g/mol

- CAS Number : 34580-65-9

- Structure :

- The compound features a trifluoromethyl group on an aromatic ring and a pyrazolo[3,4-b]pyridine framework.

Biological Activity Overview

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine framework exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine show potential as anticancer agents. For example:

- Study Findings : Compounds with similar structures have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

- Mechanism : The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- In vitro Studies : Research has shown that related pyrazolo compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.

- Specific Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds:

- Key Observations : The presence of the trifluoromethyl group appears to enhance lipophilicity and potentially improve membrane permeability.

- Comparative Analysis : A table comparing similar compounds highlights variations in biological activity based on structural modifications.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine | Hydroxyphenyl group | Kinase inhibition |

| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-n-[1-(2R)-2,3-dihydroxypropyl]-6-fluoroindole | Fluorinated indole structure | Anticancer properties |

| 3-Amino-2-(4-fluorophenyl)-1H-pyrazol-5-one | Amino group on pyrazole | Antimicrobial activity |

Case Studies

Several case studies have documented the biological effects of similar compounds:

- CRTh2 Antagonists : A series of pyrazole acetic acid derivatives were synthesized and evaluated as CRTh2 antagonists. In vitro assays indicated varying degrees of antagonistic activity .

- Anticonvulsant Activity : Research on related pyrazolo compounds indicated potential anticonvulsant properties in animal models .

Q & A

Q. What established synthetic methodologies are reported for preparing this compound?

The synthesis typically involves multi-step reactions, including:

- Core heterocycle formation : Cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing reagents under reflux in acetonitrile or DMF .

- Esterification : Reaction of intermediate carboxylic acid derivatives with ethyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .

- Purification : Recrystallization from solvents like ethyl acetate/hexane mixtures or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. How is the compound structurally characterized?

Key analytical techniques include:

- 1H/13C NMR : Confirms substituent positions and ester group integration. For example, the trifluoromethyl group shows a singlet at ~δ -62 ppm in 19F NMR .

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (C-F stretching) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 379.33) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

DOE minimizes trial-and-error by systematically varying parameters:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. acetonitrile), catalyst loading (0.1–1.0 eq) .

- Response surface methodology : Identifies optimal conditions (e.g., 90°C in DMF with 0.5 eq catalyst improves yield by 30%) .

- Validation : Repetition under predicted conditions to ensure reproducibility .

Q. How do structural modifications (e.g., trifluoromethyl position) impact bioactivity?

Comparative studies of analogs reveal:

| Compound Modification | Bioactivity (IC50) | Assay Type | Reference |

|---|---|---|---|

| Trifluoromethyl at meta | 12 nM | Kinase inhibition | |

| Trifluoromethyl at para | 85 nM | Same assay | |

| Replacement with methyl group | >1 µM | Same assay |

- Key insight : meta-trifluoromethyl enhances target binding due to steric and electronic effects .

Q. How can computational methods predict reaction pathways for this compound?

- Quantum chemical calculations : Density Functional Theory (DFT) models transition states to identify low-energy pathways (e.g., favoring pyrazole ring closure over side reactions) .

- Reaction path search : Algorithms like GRRM explore intermediates, reducing experimental screening by 70% .

- Machine learning : Trained on existing pyrazole synthesis data to predict solvent-catalyst combinations .

Q. What are common pitfalls in interpreting bioactivity data for pyrazolo-pyridine derivatives?

Discrepancies arise from:

- Assay variability : Cell-free vs. cell-based assays may yield conflicting IC50 values (e.g., 12 nM vs. 50 nM) .

- Compound stability : Hydrolysis of the ester group in aqueous buffers (validate via HPLC post-assay) .

- Off-target effects : Use counter-screening panels (e.g., kinase selectivity profiling) to confirm specificity .

Q. How does solvent choice influence reaction kinetics in synthesis?

Polar aprotic solvents (DMF, DMSO) accelerate cyclization due to:

- Dielectric effects : Stabilize charged intermediates (e.g., nitrenium ions in pyrazole formation) .

- Solubility : Higher solubility of trifluoromethyl precursors reduces side-product formation .

- Empirical DMF increases reaction rate by 2.5× compared to acetonitrile .

Methodological Recommendations

- Data contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., SPR and fluorescence polarization) .

- Scale-up challenges : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) during process chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.